Agelasidine C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
96617-52-6 |
|---|---|
Molecular Formula |
C23H41N3O2S |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
2-[2-[(2E,6E)-3,7-dimethyl-9-[(1S,6R)-1,2,6-trimethylcyclohex-2-en-1-yl]nona-2,6-dienyl]sulfonylethyl]guanidine |
InChI |
InChI=1S/C23H41N3O2S/c1-18(12-14-23(5)20(3)10-7-11-21(23)4)8-6-9-19(2)13-16-29(27,28)17-15-26-22(24)25/h8,10,13,21H,6-7,9,11-12,14-17H2,1-5H3,(H4,24,25,26)/b18-8+,19-13+/t21-,23-/m1/s1 |
InChI Key |
ZKAIIIOGWKNEAA-DEWOAGJPSA-N |
SMILES |
CC1CCC=C(C1(C)CCC(=CCCC(=CCS(=O)(=O)CCN=C(N)N)C)C)C |
Isomeric SMILES |
C[C@@H]1CCC=C([C@@]1(C)CC/C(=C/CC/C(=C/CS(=O)(=O)CCN=C(N)N)/C)/C)C |
Canonical SMILES |
CC1CCC=C(C1(C)CCC(=CCCC(=CCS(=O)(=O)CCN=C(N)N)C)C)C |
Synonyms |
Agd-C agelasidine C |
Origin of Product |
United States |
Structural Elucidation Methodologies and Absolute Configuration Assignment
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination
NMR spectroscopy has been the cornerstone in delineating the complex structure of Agelasidine C and its analogues. cuvillier.denih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were essential in piecing together the diterpenoid skeleton and the attached hypotaurocyamine (B3033662) side chain.
Initial structural insights into this compound were derived from its 1H and 13C NMR spectra. The 1H NMR spectrum reveals characteristic signals for a diterpenoid structure, including olefinic protons, methyl groups (some as singlets, others as doublets), and a complex series of methylene (B1212753) and methine protons in the aliphatic region. rsc.orgmdpi.com For instance, in (+)-agelasidine C, the 1H NMR data shows signals indicative of a labdane-type skeleton. nih.gov
The 13C NMR spectrum is equally informative, confirming the presence of 23 carbons. Key signals include those for a guanidine (B92328) carbon around δc 157.3-157.5 ppm and two methylene carbons of the hypotaurocyamine moiety. mdpi.comnih.gov The remaining 20 carbons correspond to the diterpene portion of the molecule. Comparison of the 13C NMR data of a newly isolated compound with known compounds like (+)-agelasidine C is a common practice to confirm the relative configuration of the core structure. mdpi.com
A representative table of 1D NMR data for a closely related analogue, 12-hydroxythis compound, highlights the typical chemical shifts observed for this class of compounds. The presence of an oxymethine signal at δH/δC 4.09/76.3 was key to identifying the additional hydroxyl group in this specific analogue when compared to the methylene group in this compound. mdpi.com
Table 1: 1H (500 MHz) and 13C (125 MHz) NMR Data for (+)-12-hydroxythis compound in CDCl3
| Position | δC (ppm), Type | δH (ppm), multiplicity (J in Hz) |
| 1 | 39.3, CH2 | 1.45, m; 1.03, m |
| 2 | 19.3, CH2 | 1.63, m; 1.54, m |
| 3 | 42.0, CH2 | 1.45, m; 1.15, m |
| 4 | 33.3, C | |
| 5 | 55.9, CH | 0.94, m |
| 6 | 24.3, CH2 | 1.63, m; 1.54, m |
| 7 | 38.0, CH2 | 1.95, m; 1.45, m |
| 8 | 36.9, CH | 1.54, m |
| 9 | 149.8, C | |
| 10 | 110.3, CH | 5.15, d (3.5) |
| 11 | 39.5, CH2 | 2.27, m |
| 12 | 76.3, CH | 4.09, t (6.5) |
| 13 | 149.2, C | |
| 14 | 110.0, CH | 5.23, d (8.5) |
| 15 | 45.4, CH2 | 3.82, m |
| 16 | 22.9, CH3 | 1.71, s |
| 17 | 16.2, CH3 | 1.61, s |
| 18 | 21.6, CH3 | 0.85, s |
| 19 | 33.3, CH3 | 0.82, s |
| 20 | 15.6, CH3 | 0.70, s |
| 1' | 40.3, CH2 | 3.28, brs |
| 2' | 34.5, CH2 | 3.70, brs |
| 3' | 157.5, C |
Data sourced from reference mdpi.com.
2D NMR experiments, such as COSY, HSQC, and HMBC, are indispensable for unambiguously assigning the proton and carbon signals and establishing the connectivity of the entire molecule. cuvillier.deresearchgate.net
COSY (Correlation Spectroscopy) : 1H-1H COSY spectra reveal proton-proton couplings, which helps trace the connections within the diterpene skeleton and the ethyl chain of the hypotaurocyamine group. mdpi.comuniversiteitleiden.nl
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons, allowing for the straightforward assignment of carbon signals based on their attached protons. rsc.orgcdnsciencepub.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. These correlations are key to connecting the different fragments of the molecule. For instance, in agelasidine analogues, HMBC correlations from specific methylene protons to the guanidine carbon confirm the structure of the side chain. nih.gov Similarly, correlations from methyl protons to adjacent quaternary carbons help to place them correctly within the diterpenoid framework. nih.govnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments provide through-space correlations between protons, which is vital for determining the relative stereochemistry of the molecule. For example, NOESY correlations between specific methyl groups (e.g., H₃-17 and H₃-20) can indicate that they are on the same face of the molecule (co-facial), thereby establishing the relative configuration of the bicyclic ring system. rsc.orgnih.govnih.gov The E-geometry of double bonds within the structure is also often confirmed by specific NOESY cross-peaks. mdpi.com
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry, particularly high-resolution electrospray ionization mass spectrometry (HRESIMS), is used to determine the exact mass of the molecule and thereby deduce its molecular formula. cuvillier.denih.gov For (+)-2-oxo-agelasidine C, HRESIMS provided the molecular formula C₂₃H₃₉N₃O₃S. nih.gov Similarly, the molecular formula for (+)-12-hydroxythis compound was established as C₂₃H₄₂N₃SO₃ from its (+)-HRESIMS data. mdpi.com This high-resolution data is critical for distinguishing between compounds with very similar masses. The fragmentation patterns observed in mass spectra can also provide structural information, although this is more commonly used for smaller molecules or specific substructures. cdnsciencepub.commsu.edu
X-ray Crystallography for Solid-State Structure Determination (if applicable)
While NMR is powerful for determining structures in solution, single-crystal X-ray diffraction provides the definitive solid-state structure and absolute configuration. For this compound itself, no X-ray crystallographic data has been reported in the reviewed literature. However, for related compounds from the Agelas sponge, X-ray analysis has been successfully employed. For example, the absolute configuration of the bromopyrrole alkaloid (−)-mukanadin C, isolated alongside agelasidine analogues, was confirmed by single-crystal X-ray diffraction. sinica.edu.twresearchgate.net The lack of a crystal structure for this compound is likely due to difficulties in obtaining crystals of sufficient quality, a common challenge for complex natural products.
Unified Configurational Assignments through Chemical Correlation and Optical Rotation Analysis
For example, the absolute configuration of (+)-8′-oxo-agelasine C was assigned by comparing its optical rotation ([α]²⁵D +29) with that of the synthetically produced (+)-agelasine C ([α]²²D +25). rsc.org Similarly, the negative optical rotation of nakamusine C was compared to the known positive and negative values for (+)- and (−)-agelasine C to propose its absolute structure. researchgate.net Chemical degradation of the natural product to a simpler, known compound can also be used to establish stereochemistry at a specific center. nih.gov
Stereochemical Revisions Based on Synthetic Endeavors
Total synthesis is the ultimate proof of a proposed structure. In the case of the agelasine (B10753911) and agelasidine family of compounds, chemical synthesis has been instrumental in correcting initially misassigned stereochemistries. researchgate.netrsc.org The synthesis of (+)-agelasine C from ent-halimic acid was a key achievement that allowed for the definitive establishment of the structure and absolute configuration of natural (−)-agelasine C. researchgate.netnih.gov This work also led to the structural correction of the compound that had been originally proposed as epi-agelasine C. researchgate.netsemanticscholar.org These synthetic efforts highlight the fact that while modern spectroscopic methods are powerful, they can sometimes lead to ambiguous or incorrect stereochemical assignments, which can only be resolved through the rigors of total synthesis. rsc.org
Biosynthetic Pathways and Precursor Incorporation Studies
Proposed Biogenetic Origins of Diterpene Alkaloid Scaffold
The structural foundation of Agelasidine C is a diterpenoid of the halimane skeleton type. rsc.org The biogenetic origin of this scaffold, along with the related labdane (B1241275) and clerodane skeletons also found in Agelas alkaloids, is proposed to begin with the C20 isoprenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). researchgate.net The formation of these diverse diterpene skeletons from a single linear precursor highlights the complex cyclization cascades that initiate their biosynthesis. researchgate.netresearchgate.net The halimane framework of this compound is considered a biogenetic intermediate between the labdane and clerodane types. researchgate.net This suggests a common biosynthetic pathway that diverges at a key cyclization step to produce the variety of diterpene cores seen in the agelasine (B10753911) and agelasidine families of compounds.
| Skeleton Type | Biogenetic Precursor | Representative Compound Class |
| Halimane | Geranylgeranyl Diphosphate (GGPP) | Agelasidines, Agelasines |
| Labdane | Geranylgeranyl Diphosphate (GGPP) | Agelasines |
| Clerodane | Geranylgeranyl Diphosphate (GGPP) | Agelasines |
Role of Terpenoid Precursors (e.g., Geranylgeranyl Diphosphate)
The biosynthesis of all diterpenes, including the scaffold of this compound, originates from the C20 precursor, geranylgeranyl diphosphate (GGPP). researchgate.netnih.gov GGPP is itself assembled from the fundamental five-carbon building blocks of terpenoid synthesis: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.gov A geranylgeranyl diphosphate synthase enzyme catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the linear GGPP molecule. researchgate.net
Once formed, GGPP serves as the direct substrate for a class of enzymes known as diterpene synthases (or terpene cyclases). researchgate.net These enzymes are responsible for the intricate cyclization reactions that transform the linear GGPP into the characteristic bicyclic core of the halimane diterpenoid. researchgate.net This transformation is a critical step, establishing the foundational stereochemistry and carbon framework of the this compound scaffold. The process involves the ionization of the diphosphate group to generate a carbocation, which then undergoes a series of intramolecular additions and potential rearrangements to yield the final cyclic structure. researchgate.net
| Precursor | Description | Role in Biosynthesis |
| Isopentenyl Diphosphate (IPP) | C5 isoprenoid unit | Fundamental building block for terpenoids |
| Dimethylallyl Diphosphate (DMAPP) | C5 isoprenoid unit (isomer of IPP) | Initiator of terpenoid chain elongation |
| Geranylgeranyl Diphosphate (GGPP) | C20 linear isoprenoid diphosphate | Direct precursor to the diterpene scaffold |
Incorporation of Purine (B94841) and Adenine (B156593) Derivatives (e.g., 9-Methyladenine)
A defining feature of the agelasine and agelasidine alkaloids is the incorporation of a nitrogenous heterocyclic component. mdpi.comrsc.org While the well-known agelasines feature a 9-methyladenine (B15306) moiety, this compound is characterized by the presence of a hypotaurocyamine (B3033662) group. nih.govresearchgate.net This structural variation points to a divergence in the later stages of the biosynthetic pathway.
The biosynthesis is believed to involve the coupling of the activated diterpene scaffold with a purine or a related derivative. mdpi.com For the agelasines, this is typically an adenine derivative, which is often methylated at the N-9 position. mdpi.comrsc.org The incorporation of purines is a well-established biological process, though its specific mechanism in the context of diterpene alkylation in Agelas sponges requires further study. nih.gov It is hypothesized that a functionalized diterpene, likely a bromide or a related activated form, reacts with the purine derivative. researchgate.net This coupling creates the characteristic carbon-nitrogen bond that links the two major biosynthetic components of the molecule. The hypotaurocyamine unit of this compound is structurally distinct from adenine but is also a nitrogen-rich, guanidinic moiety that is appended to the diterpene core.
Hypothesized Enzymatic Transformations
While the specific enzymes responsible for the biosynthesis of this compound have not been isolated and characterized, their functions can be hypothesized based on the known precursors and the final chemical structure. The pathway would logically involve several key enzymatic steps:
Isoprenyl Diphosphate Synthase Activity : A geranylgeranyl diphosphate synthase (GGPPS) would catalyze the formation of GGPP from C5 precursors (DMAPP and IPP). nih.govresearchgate.net
Diterpene Synthase (Cyclase) Activity : A specialized diterpene synthase would mediate the complex cyclization of linear GGPP to form the bicyclic halimane carbon skeleton. researchgate.net This is a crucial step that defines the core structure of the molecule.
Functionalization of the Diterpene Scaffold : Following cyclization, a series of enzymatic modifications (e.g., oxidation, reduction, halogenation) would likely occur to prepare the diterpene for coupling with the nitrogenous component. The synthesis of related compounds often involves the preparation of a diterpene fragment functionalized with a leaving group like bromine. researchgate.net
C-N Bond Formation (Alkylation) : A key hypothesized step is the enzymatic catalysis of the bond formation between the activated diterpene scaffold and the hypotaurocyamine precursor. This could be facilitated by a type of alkyltransferase or a similar enzyme capable of forming C-N bonds. mdpi.com The specific nature of the enzyme would depend on the exact substrates involved.
Tailoring Reactions : Final modifications to the coupled molecule could be carried out by other "tailoring" enzymes to yield the final structure of this compound.
This proposed sequence represents a logical progression from simple precursors to the complex final natural product, guided by known principles of terpenoid and alkaloid biosynthesis.
Chemical Synthesis Strategies for Agelasidine C and Its Analogs
Total Synthesis of Agelasidine C
The total synthesis of this compound serves as a benchmark in the field, demonstrating the power of modern synthetic organic chemistry to construct complex molecular architectures. The approaches to this target have been characterized by strategic bond disconnections and the careful orchestration of reactions to control stereochemistry.
Convergent and Linear Synthetic Approaches
In contrast, a convergent synthesis involves the independent synthesis of several key fragments of the target molecule, which are then joined together in the later stages. wikipedia.orgscholarsresearchlibrary.comuniurb.it This strategy is generally more efficient for complex targets as it allows for the parallel construction of different parts of the molecule, and a low-yielding step late in the synthesis does not compromise the entire sequence. wikipedia.orguniurb.it
In the context of this compound, synthetic strategies have often employed a convergent approach. frontiersin.orgresearchgate.net This typically involves the separate synthesis of the diterpenoid core and the purine (B94841) or a related heterocyclic moiety, followed by their coupling. frontiersin.orgresearchgate.net For instance, a common strategy is the preparation of a functionalized diterpene fragment, often containing a reactive group like a bromine atom, which is then used to alkylate the purine derivative. frontiersin.orgresearchgate.net This convergent fragment coupling is a hallmark of many this compound syntheses. wikipedia.orgresearchgate.net
Key Bond-Forming Reactions and Protecting Group Strategies
The construction of this compound relies on a variety of key bond-forming reactions to assemble its carbon skeleton and introduce the necessary functional groups. tu-chemnitz.denih.govmdpi.comsigmaaldrich.com Carbon-carbon bond formations are fundamental to building the diterpenoid framework. sigmaaldrich.com Additionally, carbon-heteroatom bond-forming reactions are crucial for attaching the purine and hypotaurocyamine-derived moieties. tu-chemnitz.de
A critical step in many syntheses is the alkylation of a purine derivative with the diterpenoid side chain. uio.no This reaction establishes the key linkage between the two major fragments of the molecule. The efficiency and regioselectivity of this alkylation are often influenced by the specific purine derivative and the reaction conditions employed.
Protecting group strategies are indispensable in the multistep synthesis of a complex molecule like this compound. beilstein-journals.orgsioc-journal.cnorganic-chemistry.org Protecting groups are temporary modifications of functional groups to prevent them from reacting under certain conditions. organic-chemistry.org For example, hydroxyl and amino groups often require protection to avoid unwanted side reactions during the construction of the molecular backbone. beilstein-journals.orgorganic-chemistry.org
The choice of protecting groups is critical and must be carefully planned to allow for their selective removal at different stages of the synthesis, a concept known as an orthogonal protecting group strategy . beilstein-journals.orgorganic-chemistry.org In the synthesis of this compound and its analogs, various protecting groups have been employed. For instance, a tert-butyldimethylsilyl (TBDMS) group has been used to protect a hydroxylamine, which can be removed under mild conditions using fluoride. uio.no The strategic use of protecting groups ensures that the desired chemical transformations occur at the intended positions, leading to the successful synthesis of the target molecule. sioc-journal.cn
Stereoselective Transformations and Control of Chiral Centers
This compound possesses multiple chiral centers, and the control of their stereochemistry is a paramount challenge in its total synthesis. ethz.chmdpi.comcas.cnStereoselective synthesis aims to produce a single desired stereoisomer of a molecule. ethz.ch This can be achieved through various methods, including the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, or enantioselective catalysts. ethz.ch
In the synthesis of (+)-Agelasidine C, a key starting material for the terpenic portion has been ent-halimic acid, which provides a chiral scaffold with a known absolute configuration. researchgate.netrsc.org The use of such enantiomerically pure starting materials from the "chiral pool" allows for the transfer of chirality to the final product. ethz.ch
Throughout the synthesis, stereoselective reactions are employed to create new chiral centers with the correct relative and absolute stereochemistry. mdpi.comcas.cn For example, reductions of ketones to alcohols are often carried out using stereoselective reducing agents to control the stereochemistry of the resulting hydroxyl group. beilstein-journals.org The careful selection of reagents and reaction conditions is crucial for achieving high diastereoselectivity in these transformations. cas.cn The three-dimensional arrangement of atoms in the molecule is critical for its biological activity, making stereochemical control a focal point of the synthetic strategy.
Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of this compound is a vital area of research, as it allows for the exploration of structure-activity relationships (SAR). researchgate.net By systematically modifying different parts of the molecule, chemists can identify the key structural features responsible for its biological effects.
Structural Modifications of the Diterpenoid Moiety
The diterpenoid portion of this compound is a primary target for structural modification. researchgate.net Synthetic efforts have focused on altering the bicyclic core and the side chains attached to it. researchgate.net For example, analogs have been prepared using different diterpenoid starting materials, leading to variations in the stereochemistry and substitution pattern of the carbocyclic framework. researchgate.net
One approach involves starting from readily available diterpenoids like ent-halimic acid or (+)-manool to construct the terpenic part. researchgate.netnih.gov Modifications can include changing the ring size, introducing or removing double bonds, and altering the stereochemistry at various chiral centers. The synthesis of these analogs often follows a similar convergent strategy to that of the natural product, where the modified diterpenoid fragment is coupled with the heterocyclic unit. frontiersin.orgresearchgate.net These studies have provided valuable insights into how the shape and functionality of the diterpenoid moiety influence the biological activity of the resulting compounds. researchgate.netfrontiersin.org
| Starting Material | Resulting Diterpenoid Moiety | Reference |
| ent-Halimic acid methyl ester | Halimane-type diterpene | researchgate.netrsc.org |
| (+)-Manool | Labdane-type diterpene | uio.nonih.gov |
| (-)-Sclareol | Labdane-type diterpene (formally) | nih.gov |
| β-Cyclocitral | Simplified monocyclic side chain | researchgate.net |
Derivatization of the Purine or Hypotaurocyamine (B3033662) Unit
The heterocyclic portion of this compound, specifically the purine or the related hypotaurocyamine unit, has also been a focus of synthetic modification. nih.govrsc.org Agelasidines are diterpene derivatives of hypotaurocyamine and possess a guanidine (B92328) unit. nih.govrsc.org
Synthetic strategies have been developed to introduce various substituents onto the purine ring. For instance, modifications at the 2-position of the purine have been explored to investigate their impact on biological activity. researchgate.net These modifications can include the introduction of methyl or amino groups. researchgate.net
The synthesis of these derivatives often involves the preparation of a series of substituted purine precursors, which are then alkylated with the diterpenoid fragment. uio.no The ability to readily vary the structure of the heterocyclic component provides a powerful tool for fine-tuning the pharmacological properties of this compound analogs. researchgate.net
| Moiety | Modification | Reference |
| Purine | Introduction of a methyl group at the 2-position | researchgate.net |
| Purine | Introduction of an amino function | researchgate.net |
| Hypotaurocyamine | Guanidine unit derivatization | nih.govrsc.org |
Semi-synthetic Approaches from Natural Precursors
The intricate structures of this compound and its analogs have prompted the development of semi-synthetic strategies that leverage readily available natural precursors. These approaches offer a more efficient route to the target molecules by utilizing existing stereocenters and complex carbon skeletons from nature's chiral pool.
A notable example is the synthesis of (+)-Agelasine C, which has been achieved from ent-halimic acid. nih.govresearchgate.net This semi-synthetic route was instrumental in establishing the correct structure and absolute configuration of the natural product, (-)-Agelasine C. researchgate.net The starting material, ent-halimic acid methyl ester, has proven to be a versatile precursor for a variety of terpene-alkaloids. researchgate.net
Similarly, the terpenoid side chain of Agelasine (B10753911) D has been synthesized from the natural product (+)-manool. nih.gov An alternative, more cost-effective starting material that has been formally considered is (-)-sclareol. nih.gov The synthesis starting from (+)-manool has also been subject to improvements to enhance its efficiency. nih.gov
For the synthesis of Agelasine B, a semi-synthetic pathway begins with methyl kolavenate. nih.gov This approach involves the sequential reduction and bromination of the precursor, followed by adenine (B156593) alkylation to introduce the purine moiety. The final steps include reductive demethoxylation and ion-exchange chromatography to yield Agelasine B. nih.gov
The synthesis of ent-agelasine F has been accomplished starting from (R)-pulegone, a naturally occurring monoterpene. nih.gov This route was reported to be significantly more efficient than previous syntheses of racemic agelasine F. nih.gov
These semi-synthetic strategies highlight the utility of natural products as starting materials for the efficient construction of complex marine alkaloids like this compound and its related compounds. By capitalizing on the inherent chirality and structural complexity of these precursors, chemists can circumvent lengthy and often low-yielding total synthesis routes.
Novel Synthetic Methodologies and Their Applications in this compound Research
One of the key challenges in the synthesis of agelasines is the construction of the diterpenoid core with the correct stereochemistry. To this end, a general synthetic route to agelasines involves the stereoselective alkylation of a nitrile and the efficient coupling of appropriate iodides to assemble the clerodane skeleton. nih.gov An electrochemical reduction is then employed in the final stages to furnish the target agelasine. nih.gov
For the synthesis of Agelasine E and its analogs, a key step involves the treatment of N6-methoxy-9-methyl-9H-purin-6-amine with allylic bromides. This reaction leads to the desired 7,9-dialkylpurinium salts, which are precursors to the final products after reductive removal of the N6-methoxy group. nih.gov
The enantioselective synthesis of (+)-Agelasidine A has been achieved utilizing a key thio-Claisen rearrangement. researchgate.net This strategy takes advantage of nih.govmdpi.com-chirality transfer from an enantiomerically enriched α-silyl farnesol. researchgate.net This approach not only provided an efficient route to the natural product but also confirmed the S-configuration at its C-10 stereocenter. researchgate.net Another synthesis of Agelasidine A was developed based on a biosynthetic hypothesis, resulting in a concise three-step synthesis from farnesol. researchgate.net
The development of new methods for constructing heterocyclic rings is also relevant to the synthesis of the purine moiety of agelasidines. Research in this area includes the use of reactions involving aziridines to form various heterocycles. ohio.edu
Furthermore, the synthesis of (+)-Agelasine C from ent-halimic acid not only provided the natural product but also led to a structural revision of what was originally proposed for epi-agelasine C. researchgate.net This highlights how synthetic efforts can be crucial for the accurate structural elucidation of complex natural products. researchgate.netresearchgate.net
These examples demonstrate that the pursuit of this compound and its family of compounds has served as a platform for the application and development of cutting-edge synthetic organic chemistry, from stereoselective transformations to novel heterocyclic chemistry.
Biological Activity Investigations Preclinical Research Focus
Enzyme Modulation and Receptor Interaction Studies
Agelasidine C has been identified as a potent inhibitor of Na+/K+-ATPase, an essential enzyme responsible for maintaining sodium and potassium ion gradients across the cell membrane. nih.govnih.gov Studies have shown that this compound effectively inhibits Na+/K+-ATPase from the brain and kidneys. nih.gov The inhibitory action is attributed to the ionized moiety of the agelasidine molecule. nih.gov
The inhibition of Na+/K+-ATPase by this compound is a reversible process; its effects can be nullified by diluting the solution to remove the inhibitor. nih.govnih.gov Kinetic analyses have revealed that the inhibition of pig brain Na+/K+-ATPase is parabolic and noncompetitive concerning ATP. nih.gov This suggests that the binding of two molecules of this compound to one enzyme molecule is responsible for the inhibition. nih.gov
Furthermore, this compound has been observed to intensify the sigmoidal behavior in the K+ activation curve for Na+/K+-ATPase, indicating a significant alteration in the cooperative interaction between the K+-binding sites on the enzyme. nih.gov
In addition to its effects on Na+/K+-ATPase, this compound is a potent inhibitor of the sarcoplasmic reticulum (SR) Ca2+-ATPase. nih.govresearchgate.net This enzyme plays a crucial role in muscle relaxation by pumping calcium ions from the cytoplasm into the sarcoplasmic reticulum. The inhibition of this enzyme by this compound disrupts calcium homeostasis within the cell. scielo.orgscielo.br
Research has demonstrated that iso-agelasine C, an isomer of this compound, exhibits moderate inhibitory activity against acetylcholinesterase (AChE). jrespharm.comjrespharm.com AChE is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. A study on iso-agelasine C isolated from the marine sponge Agelas nakamurai reported an IC50 value of 30.68 ± 0.92 μg/mL. jrespharm.comjrespharm.com This inhibition was found to be dose-dependent. jrespharm.comresearchgate.net Interestingly, the crude extract and fractions of A. nakamurai showed stronger AChE inhibitory activity, suggesting a synergistic effect between iso-agelasine C and other compounds present in the sponge. jrespharm.comjrespharm.com
While direct studies on this compound's inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) are limited, research on related compounds from the Agelas genus provides valuable insights. nih.govresearchgate.net For instance, Agelasine (B10753911) G, a brominated diterpene alkaloid from Agelas nakamurai, has been identified as a selective inhibitor of PTP1B with an IC50 value of 15 μM. nih.govresearchgate.net PTP1B is a negative regulator of the insulin (B600854) signaling pathway, making its inhibitors potential therapeutic agents for diabetes. frontiersin.orgmdpi.com The debrominated version of Agelasine G was found to be inactive, highlighting the importance of the bromine atom for its inhibitory activity. researchgate.net This suggests that the specific chemical structure of these alkaloids is crucial for their biological function. sioc-journal.cn
Antimicrobial Efficacy Assessments
This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.gov Studies have shown its effectiveness against pathogens such as Staphylococcus aureus. nih.govsmujo.id
Research on compounds isolated from the sponge Agelas citrina revealed that while several agelasine and agelasidine derivatives were active against Gram-positive bacteria, their activity against Gram-negative bacteria was more limited. nih.govresearchgate.netnih.gov For example, in one study, only (+)-agelasine B showed moderate activity against the Gram-negative pathogens Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govnih.gov However, other reports indicate that this compound and D isolated from Agelas clathrodes possess antibacterial activity against the Gram-negative bacteria Proteus vulgaris and Klebsiella pneumoniae. jrmds.in
The crude extract of an Agelas sp. from Tahuna Bay, which contains agelasidines, exhibited broad-spectrum antimicrobial activity against both Gram-positive (S. aureus) and several Gram-negative bacteria, including K. pneumoniae and A. baumannii. smujo.id
Below is an interactive data table summarizing the antibacterial activity of this compound and related compounds.
| Compound | Bacterial Strain | Type | Activity (MIC, µg/mL) | Reference |
| (+)-Agelasidine C | Staphylococcus aureus | Gram-Positive | Active | nih.gov |
| This compound | Proteus vulgaris | Gram-Negative | Active | jrmds.in |
| This compound | Klebsiella pneumoniae | Gram-Negative | Active | jrmds.in |
| (+)-Agelasine B | Acinetobacter baumannii | Gram-Negative | 16 | nih.govnih.gov |
| (+)-Agelasine B | Pseudomonas aeruginosa | Gram-Negative | 16 | nih.govnih.gov |
| (+)-Agelasine B | Klebsiella pneumoniae | Gram-Negative | 16 | nih.govnih.gov |
| Agelas sp. Crude Extract | Staphylococcus aureus | Gram-Positive | 25.3 mm (inhibition zone) | smujo.id |
| Agelas sp. Crude Extract | Klebsiella pneumoniae | Gram-Negative | 15.5 mm (inhibition zone) | smujo.id |
| Agelas sp. Crude Extract | Acinetobacter baumannii | Gram-Negative | 20.2 mm (inhibition zone) | smujo.id |
{"article": "### 6.2.2. Antifungal Activity against Fungal Pathogens\n\nthis compound, a chemical compound derived from marine sponges, has demonstrated notable antifungal properties in preclinical studies. Research has shown its efficacy against various fungal pathogens, particularly those belonging to the Candida genus. Specifically, (-)-agelasidine C has exhibited strong antifungal activity against Candida albicans. researchgate.net Further investigations have confirmed the activity of (-)-agelasidine C, along with other related compounds like agelasidine E and F, against C. albicans. researchgate.net The minimum inhibitory concentration (MIC) of this compound against C. albicans has been reported to be 0.5 µg/mL. encyclopedia.pub\n\nStudies on extracts from the marine sponge Agelas citrina have indicated that the observed antifungal activity is likely attributable to the presence of agelasidines. researchgate.net In addition to its effects on C. albicans, agelasidine has also been tested against other fungal species, including Cryptococcus grubii and Cryptococcus gattii, showing inhibitory effects on their growth. researchgate.net The collective findings from these preclinical investigations highlight the potential of this compound as an antifungal agent.\n\n### 6.2.3. Antiprotozoal Activity against Protozoan Parasites\n\nPreclinical research has explored the antiprotozoal potential of agelasidine compounds, including those structurally related to this compound. While much of the focus has been on agelasine D, these studies provide a broader context for the potential activity of this class of compounds against various protozoan parasites. Agelasine D has been screened for its in vitro activity against several pathogenic protozoa, including Plasmodium falciparum, the causative agent of malaria, Leishmania infantum, which causes leishmaniasis, and Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govresearchgate.net\n\nIn these screenings, agelasine D demonstrated a higher activity against P. falciparum (IC50 of 0.29 μg/mL or 0.63 μM) compared to other agelasine analogs. nih.govresearchgate.net The selectivity of its action was also assessed by comparing its activity against the parasites to its cytotoxicity against MRC-5 fibroblast cells. nih.govresearchgate.netresearchgate.net These studies have identified certain agelasine analogs as potential hits for leishmaniasis and Chagas' disease based on criteria from the WHO Special Programme for Research & Training in Tropical Diseases (TDR). nih.gov It is important to note that while these findings are promising for the agelasine class of compounds, specific data on the antiprotozoal activity of this compound itself is limited in the provided search results.\n\n### 6.2.4. Antituberculosis Activity Evaluation\n\nAgelasidine-related compounds have been evaluated for their potential against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. While direct studies on this compound are not detailed, research on the broader agelasine family provides insight into their antimycobacterial properties. For instance, agelasine F has been shown to inhibit the growth of M. tuberculosis H37Rv at concentrations as low as 3.13 μg/mL. nih.govthieme-connect.com This compound was also found to be equally potent against a range of single drug-resistant strains, including those resistant to isoniazid, rifampicin, ethambutol, and ethionamide. nih.gov\n\nFurther investigations revealed that activity against M. tuberculosis residing within macrophages required concentrations of 13-22 μg/mL, which was below the cytotoxic concentration for Vero cells (IC50 of 34 μg/ml). thieme-connect.com Although agelasine F showed moderate toxicity to Vero cells, it is considered an interesting lead for the design of more active molecules. nih.govthieme-connect.com The antimycobacterial activity of agelasine E and its analogs has also been a subject of synthesis and evaluation studies. mdpi.com These findings underscore the potential of the agelasine scaffold in the development of new antituberculosis agents.\n\n### 6.3. Cell-Based Antiproliferative Activity (In Vitro Cytotoxicity)\n\nthis compound has been investigated for its cytotoxic effects against various cancer cell lines in vitro. These preclinical studies aim to determine the compound's potential as an antiproliferative agent.\n\n### 6.3.1. Sensitivity Profiles across Diverse Cancer Cell Lines\n\n(-)-Agelasidine C has demonstrated weak cytotoxic activity against human chronic lymphocytic leukemia (CLL) cell lines, with an IC50 value of 10⁻³ M. mdpi.com In broader studies of related compounds, agelasine and agelasimine analogs have shown strong cytotoxic activity against several cancer cell lines, with some compounds exhibiting a minimal inhibitory concentration (MIC) of approximately 1 μM, including against a drug-resistant renal cell line. nih.gov For example, agelasine F displayed strong cytotoxicity against Jurkat T-leukemia cells with an IC50 of 3.3 µg·mL⁻¹. mdpi.com\n\nAnother related compound, (-)-agelastatin A, has shown potent in vitro activity against primary CLL cell lines. mdpi.com The cytotoxicity of various marine sponge extracts, some containing agelasine-like compounds, has been tested against different cancer cell lines such as T47D (breast cancer) and HeLa (cervical cancer). banglajol.info For instance, an extract of A. cavernosa showed an IC50 of 18.1 µg/ml against T47D cells. banglajol.info\n\n\n\n### 6.3.2. Mechanisms of Antiproliferative Action (e.g., NF-κB activation pathway inhibition)\n\nWhile direct evidence linking this compound to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is not explicitly detailed in the provided search results, the role of NF-κB in cancer and inflammation is well-established, making it a plausible target for antiproliferative compounds. The NF-κB pathway is a critical regulator of immune and inflammatory responses and is also involved in protecting cells from apoptosis. nih.gov Its incorrect regulation is linked to cancer and other diseases. wikipedia.org\n\nStimulation of the NF-κB pathway involves the phosphorylation and subsequent degradation of inhibitory IκB proteins by the IκB kinase (IKK) complex. nih.govwikipedia.org This allows the NF-κB complex to translocate to the nucleus and activate the transcription of specific genes involved in cell survival and proliferation. nih.govwikipedia.org Therefore, inhibiting this pathway is a therapeutic strategy for cancer treatment. Agents that block the NF-κB pathway can reduce the inflammatory response and enhance the effects of chemotherapy and radiation. nih.gov\n\n### 6.4. Antifouling Activity Research\n\nCompounds from the agelasine family, closely related to this compound, have been recognized for their antifouling properties. Research has highlighted that agelasidine A is a known antifoulant. tjnpr.org The antifouling activity of these compounds is a significant area of investigation due to the need for environmentally friendly alternatives to traditional toxic antifouling agents used in marine applications. tjnpr.orgtjnpr.org\n\nStudies have shown that extracts from sponges of the genus Agelas can inhibit the settlement of barnacles. conicet.gov.ar Specifically, epi-agelasine C has demonstrated lethal activity against Ulva fronds at a concentration of 50 ppm and has also been noted for its antifouling activity against the macroalgae Ulva conglobata. nih.gov While the antifouling activity of epi-agelasine C against Ulva spores was not as high as the positive control, CuSO4, it still showed significant effects. nih.govresearchgate.net Furthermore, agelasine D and its analogs have displayed strong inhibitory effects on the settlement of Balanus improvisus cyprid larvae. nih.govresearchgate.net These findings suggest that the agelasidine chemical scaffold holds promise for the development of novel antifouling agents.\n\nTable of Compounds \n\n| Compound Name |\n| --- |\n| (-)-agelastatin A |\n| (-)-agelasidine C |\n| (-)-agelasidine E |\n| (-)-agelasidine F |\n| 2-oxo-agelasine B |\n| Agelamide D |\n| Agelasidine A |\n| this compound |\n| Agelasidine E |\n| Agelasidine F |\n| Agelasine B |\n| Agelasine D |\n| Agelasine E |\n| Agelasine F |\n| Agelasine J |\n| Agelasine K |\n| Agelasine L |\n| Agelasine M |\n| Agelasine N |\n| Agelasimine |\n| Copper sulfate (B86663) (CuSO4) |\n| Epi-agelasine C |\n| Ethambutol |\n| Isoniazid |\n| Rifampicin |\n\n"}
Antifouling Activity Research
Efficacy against Marine Macroalgae and Larval Settlement
The family of natural products to which this compound belongs, the agelasines and agelasidines, are noted for their antifouling properties. nih.govresearchgate.netmdpi.com For instance, the related compound epi-agelasine C has been shown to be an active antifouling agent against macroalgae. mdpi.comrsc.orgdoi.orgdiva-portal.org Specifically, it inhibits the settlement and germination of spores from the green alga Ulva conglobata. doi.org While the antifouling activity of epi-agelasine C against Ulva spores is not as potent as the reference toxicant copper sulfate, it does demonstrate lethal effects against Ulva fronds at a concentration of 50 ppm. nih.gov Another related compound, agelasine D, has shown a strong, reversible inhibitory effect on the settlement of cypris larvae from the barnacle Balanus improvisus, making it a candidate for antifouling coatings. nih.govresearchgate.netnih.gov
While agelasidine A is explicitly named as a known antifoulant, detailed research findings specifically documenting the efficacy of this compound against marine macroalgae or its activity in larval settlement inhibition assays are not extensively detailed in the reviewed scientific literature. tjnpr.org The antifouling potential of the broader class of compounds suggests this is a promising area for future investigation.
Structure-Activity Relationships for Antifouling Potential
The structure of this compound is foundational to its biological activities, with specific chemical features being critical for its function. Structure-activity relationship (SAR) studies on the broader class of agelasine and agelasidine alkaloids have highlighted key molecular components that govern their bioactivity.
SAR analyses of related 9-N-methyladenine diterpene alkaloids have revealed that modifications elsewhere in the molecule can significantly alter bioactivity. For example, the introduction of a carbonyl group at the C-8′ position of the adenine (B156593) ring was found to reduce both antibacterial and cytotoxic activities. rsc.orgrsc.org While this compound does not possess the adenine core, this finding illustrates that functional group changes on the heterocyclic portion of these molecules can modulate their biological effects. The unsaturation within the diterpene side chain has also been noted as important for the activity of some agelasine compounds. nih.gov
Table 1: Structural Features of this compound and Their Implied Importance in Bioactivity
| Structural Moiety | Implied Role in Bioactivity | Source(s) |
|---|---|---|
| Diterpenoid Side Chain | Contributes to the nonpolar character of the molecule, facilitating membrane interaction. Unsaturation can be important for activity. | nih.govnih.gov |
| Hypotaurocyamine (B3033662) Group | The ionized guanidinium (B1211019) group is crucial for inhibitory actions, such as on Na+,K+-ATPase. Influences the toxicological profile. | nih.govnih.govtjnpr.org |
This table is based on data from related compounds and general principles of the agelasidine class.
Other Mechanistic Biological Effects (e.g., Smooth Muscle Contraction Inhibition)
Beyond its potential as an antifouling agent, this compound has been investigated for other significant biological effects, notably the inhibition of smooth muscle contraction and enzyme systems.
Agelasidines, including this compound, have been reported to inhibit the contractile responses of smooth muscles. wikipedia.org The contraction of smooth muscle is primarily triggered by an increase in intracellular calcium, which binds to calmodulin. This complex then activates myosin light-chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent muscle contraction. nih.govresearchgate.netnih.gov Inhibition of this process can occur through various mechanisms, such as blocking calcium entry, interfering with the calcium-calmodulin complex, or inhibiting MLCK. While the specific mechanism for this compound's action on smooth muscle is not fully elucidated, its known ability to interact with crucial ion pumps like Na+,K+-ATPase suggests a potential role in modulating ion gradients that are essential for muscle function.
A more extensively documented effect of this compound is its potent inhibition of Na+,K+-ATPase. nih.govwikipedia.org This enzyme, also known as the sodium-potassium pump, is a vital transmembrane protein that establishes and maintains the electrochemical gradients of sodium and potassium ions across the cell membrane. These gradients are fundamental to various physiological processes, including nerve excitability and muscle contraction. Research has shown that this compound potently inhibits Na+,K+-ATPase from brain and kidney sources. nih.gov Kinetic studies have revealed that this inhibition is noncompetitive with respect to ATP. nih.gov It has been suggested that the inhibitory mechanism involves the binding of two molecules of this compound to one molecule of the enzyme. nih.gov The ionized guanidinium moiety of this compound is considered to play a critical role in this inhibitory action. nih.govnih.gov
Table 2: Investigated Biological Effects of this compound
| Biological Effect | Target/System | Finding | Source(s) |
|---|---|---|---|
| Enzyme Inhibition | Na+,K+-ATPase | Potent, noncompetitive inhibitor. | nih.govnih.gov |
| Muscle Function | Smooth Muscle | Inhibits contractile responses. | wikipedia.org |
Structure Activity Relationship Sar and Mechanistic Insights
Correlation of Diterpenoid Moiety Features with Biological Activities
The diterpenoid portion of agelasidines and agelasines provides the structural backbone and is a key determinant of biological activity. Variations in this lipophilic moiety, such as the type of carbon skeleton and the presence of specific functional groups, have significant impacts.
Specific substitutions on the diterpenoid ring system are also crucial. Studies on agelasine (B10753911) derivatives isolated from Agelas nakamurai have shown that oxidation at the C-2 position of the diterpenoid moiety leads to a marked reduction in antimycobacterial activity against Mycobacterium smegmatis. researchgate.netnih.gov For example, 2-oxoagelasines exhibited significantly less activity compared to their non-oxidized counterparts, indicating that the integrity of this position is important for their antibacterial effect. researchgate.netnih.govrsc.org
Table 1: Effect of Diterpenoid Moiety Oxidation on Antimycobacterial Activity
| Compound | Modification on Diterpenoid | Activity against M. smegmatis | Reference |
|---|---|---|---|
| Agelasine F | No oxidation at C-2 | Active (20 mm inhibition zone) | nih.gov |
| 2-oxoagelasine F | Oxidation at C-2 (ketone) | Markedly reduced activity | nih.gov |
| Agelasine G | No oxidation at C-2 | Active (12 mm inhibition zone) | nih.gov |
| 2-oxoagelasine A/B | Oxidation at C-2 (ketone) | Markedly reduced activity | researchgate.netnih.gov |
Influence of Purine (B94841)/Hypotaurocyamine (B3033662) Unit Modifications on Biological Profiles
The nitrogenous head group—either a hypotaurocyamine unit in agelasidines or a 9-N-methyladeninium (purine) unit in agelasines—is fundamental to the biological activity of these compounds. rsc.org The ionized nature of this moiety is believed to play a significant role in the inhibitory action against targets like Na+/K+-ATPase. nih.gov
A key structural modification studied is the oxidation of the purine ring in agelasines. A preliminary SAR analysis of various 9-N-methyladenine diterpene alkaloids revealed that the introduction of a carbonyl group at the C-8′ position of the adenine (B156593) moiety consistently leads to lower antibacterial and cytotoxic activities. rsc.orgrsc.org For example, (+)-agelasine B and agelasine D, which lack the C-8' carbonyl, showed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and moderate cytotoxicity, whereas their 8'-oxo counterparts, such as (+)-8'-oxo-agelasine C and (-)-8'-oxo-agelasine D, were less active. rsc.org This suggests that the electronic properties and hydrogen-bonding capabilities of the purine ring are finely tuned for optimal biological interaction, and that oxidation at C-8' is detrimental to this interaction. rsc.orgrsc.org
The distinction between the hypotaurocyamine group of agelasidines (e.g., Agelasidine C) and the purine group of agelasines (e.g., Agelasine D) is the most significant modification in this part of the molecule. rsc.orgnih.gov While both confer biological activity, the specific nature of the headgroup can dictate the potency and type of activity. For instance, agelasidines are noted for their potent cytotoxicity and effects on ion transport, while agelasines have a broad spectrum of activities including antimicrobial, cytotoxic, and antifouling effects. rsc.orgnih.govfrontiersin.org
Impact of Stereochemistry on Biological Potency and Selectivity
The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the potency and selectivity of agelasidine-type compounds. Different stereoisomers of the same basic structure can exhibit vastly different biological activities.
The isolation of various stereoisomers, such as (+)-agelasine B, epi-agelasine C, and isoagelasine C, has allowed for comparative studies. researchgate.netrsc.orgrsc.org For example, the orientation of methyl groups at C-17 and C-20 in the diterpenoid skeleton can differ. While most agelasines from the Agelas genus have these methyl groups in the same orientation, compounds like epi-agelasine C and isoagelasine C feature an opposite orientation, which can affect how the molecule fits into a target binding site. researchgate.netresearchgate.net
The absolute configuration of the molecule is also vital. The structure of epi-agelasine C, an antifouling agent, was initially misidentified and later corrected to an 8-epi-ent-halim-1(10)-ene derivative. researchgate.net This correction underscores the importance of precise stereochemical assignment for understanding SAR. Similarly, (−)-agelasidine C and (−)-agelasidine D, isolated from Agelas clathrodes, were found to have potent cytotoxicity against CHO-K1 cells, highlighting the activity associated with this specific enantiomeric series. rsc.org In contrast, (+)-agelasidine A has been noted for its antispasmodic and antibacterial activities. researchgate.net
Computational Chemistry Approaches in SAR Elucidation (e.g., Molecular Docking)
Computational methods, particularly molecular docking, have become valuable tools for elucidating the SAR of agelasidines and their analogs at the molecular level. These techniques predict the binding orientation and affinity of a ligand to a specific protein target, providing insights into the potential mechanism of action.
Molecular docking studies have been employed to investigate the antibacterial potential of agelasidines and agelasines by targeting bacterial enzymes. For example, this compound and D showed strong predicted binding affinities to topoisomerase IV, a key bacterial enzyme, suggesting a potential mechanism for their antibacterial effects. ibrahimy.ac.id The binding was primarily attributed to hydrogen bonding and hydrophobic interactions. ibrahimy.ac.id
In the context of antifouling activity, docking studies have explored the interaction of compounds like agelasine D, epi-agelasine C, and agelasidine A with acetylcholinesterase (AChE), an enzyme crucial for the larval settlement of some marine organisms. tjnpr.orgtjnpr.org These studies revealed that the compounds exhibited strong binding affinities to AChE, in some cases surpassing those of known inhibitors. tjnpr.orgresearchgate.net
Furthermore, docking has been used to rationalize observed biological data. For instance, molecular networking analysis suggested that agelasine-related molecules were responsible for the anti-biofilm activity of an Agelas sp. extract. mdpi.com However, subsequent molecular docking simulations indicated that 8'-oxo agelasine D did not interact with the LasR quorum-sensing receptor, suggesting that the anti-biofilm mechanism may involve other targets. mdpi.com
Table 2: Predicted Binding Affinities of Agelasine/Agelasidine Alkaloids to Protein Targets
| Ligand | Protein Target | Binding Affinity (kcal/mol) | Predicted Activity | Reference |
|---|---|---|---|---|
| Agelasidine A | Acetylcholinesterase (AChE) | -11.4 | Antifouling | tjnpr.orgresearchgate.net |
| This compound | Topoisomerase IV (1S16) | -8.3 | Antibacterial | ibrahimy.ac.id |
| Agelasidine D | Topoisomerase IV (1S16) | -8.8 | Antibacterial | ibrahimy.ac.id |
| Agelasine D | Acetylcholinesterase (AChE) | -10.1 | Antifouling | tjnpr.org |
| epi-Agelasine C | Acetylcholinesterase (AChE) | -9.9 | Antifouling | tjnpr.org |
Strategies for Modulating Biological Activity through Structural Redesign
Insights from SAR studies are being used to guide the structural redesign of agelasidine and agelasine scaffolds to create new analogs with modulated or enhanced biological activities.
One approach involves the synthesis of simplified analogs that retain the key pharmacophoric features while being more accessible chemically. Researchers have synthesized analogs of agelasines and agelasimines starting from β-cyclocitral, a less complex terpenoid precursor. nih.gov These simplified compounds were found to be potent inhibitors of various pathogenic microorganisms, including Mycobacterium tuberculosis, and also showed activity against cancer cell lines, with potencies in the same range as the more complex natural products. nih.gov This demonstrates that the core pharmacophore can be attached to a simpler terpenoid moiety without losing significant activity.
Another strategy involves computational derivatization to predict how modifications might affect a compound's properties. In one study, agelasine D, epi-agelasine C, and agelasidine A were computationally modified through glucuronidation and sulfation reactions. tjnpr.org The resulting virtual derivatives were then assessed for their binding affinity to AChE and their toxicological profiles, aiming to identify new potential antifoulants with improved environmental safety. tjnpr.org This in silico approach allows for the rapid screening of many potential structures before committing to synthetic efforts.
Future Research Trajectories and Academic Significance
Discovery of Novel Agelasidine C Derivatives and Biosynthetic Intermediates
The exploration for new this compound derivatives from marine sponges of the genus Agelas remains a promising avenue of research. mdpi.com Recent studies have continued to uncover novel analogs, such as (+)-12-hydroxythis compound, isolated from Agelas citrina collected in the Yucatán Peninsula. mdpi.com These discoveries highlight the chemical diversity within this class of compounds and suggest that many more derivatives with potentially unique biological activities are yet to be found. mdpi.comrsc.org The isolation of these new compounds is often guided by bioactivity assays, which help to prioritize the most promising extracts for chemical investigation. mdpi.com
Furthermore, identifying biosynthetic intermediates is crucial for understanding how these complex molecules are constructed in nature. While agelasidines are considered diterpene derivatives of hypotaurocyamine (B3033662), the precise enzymatic steps and precursor molecules involved in their biosynthesis are not fully elucidated. nih.gov Unraveling these pathways could provide valuable insights for future biosynthetic and chemoenzymatic production strategies.
Elucidation of Specific Molecular Targets and Signaling Pathways
A critical area for future research is the precise identification of the molecular targets and signaling pathways through which this compound exerts its biological effects. While studies have demonstrated its influence on various cellular processes, the direct protein interactions are often not fully characterized. For instance, (-)-Agelasidine C has been shown to induce apoptosis in human hepatocellular carcinoma cells through the activation of both intrinsic and extrinsic pathways, involving the upregulation of death receptors like DR4, DR5, and FAS, and the release of cytochrome c from mitochondria. researchgate.net This activity is linked to the induction of endoplasmic reticulum (ER) stress. researchgate.net
Further investigation is needed to pinpoint the initial molecular trigger for these events. Understanding which specific proteins this compound binds to will provide a more complete picture of its mechanism of action and could reveal novel therapeutic targets. mdpi.comsemanticscholar.org Techniques such as affinity chromatography and mass spectrometry-based proteomics can be employed to identify these binding partners. A deeper understanding of the signaling cascades, such as the PI3K/Akt/mTOR and MAPK pathways, that are modulated by this compound and its analogs will be essential for their development as potential therapeutic agents. semanticscholar.orgwaocp.org
Development of Chemoenzymatic or Biosynthetic Production Strategies
The limited availability of this compound from its natural source necessitates the development of alternative and more sustainable production methods. Chemoenzymatic synthesis, which combines the efficiency and stereoselectivity of enzymatic reactions with the versatility of chemical synthesis, presents a promising approach. nih.govfrontiersin.org This strategy could involve using enzymes to catalyze key steps in the synthesis of the diterpenoid core or the guanidine (B92328) side chain, followed by chemical coupling to complete the molecule. nih.govrsc.org
Biosynthetic production, through the heterologous expression of the this compound biosynthetic gene cluster in a suitable host organism like bacteria or yeast, is another attractive long-term goal. rochester.edu While this requires the initial discovery and characterization of the relevant genes, it offers the potential for large-scale, cost-effective production. Both chemoenzymatic and biosynthetic approaches also open the door to creating novel analogs by introducing modified precursors or engineered enzymes into the production process. nih.govrochester.edu
Advanced Synthetic Methodologies for Challenging Analog Design
The development of advanced and efficient synthetic methodologies is crucial for producing this compound and its analogs in the laboratory. This is not only important for confirming the structure of newly isolated derivatives but also for creating novel compounds with potentially improved biological activities. researchgate.netmead.chmdpi.comarxiv.org The total synthesis of agelasidines has been achieved, often involving multi-step sequences. nih.govresearchgate.net
Future research in this area should focus on developing more convergent and stereoselective synthetic routes. researchgate.net This could involve the use of novel catalytic methods, the development of new strategies for constructing the key carbon-carbon and carbon-nitrogen bonds, and the application of flow chemistry techniques to improve efficiency and scalability. The ability to readily synthesize a wide range of analogs is essential for conducting detailed structure-activity relationship (SAR) studies, which are critical for optimizing the therapeutic potential of this class of compounds. researchgate.net
Exploration of Synergy with Other Bioactive Compounds
Investigating the synergistic effects of this compound with other bioactive compounds, including existing therapeutic agents, is a promising research direction. universityofgalway.ie It is possible that this compound could enhance the efficacy of other drugs, allowing for lower doses and potentially reducing side effects. For example, in the context of cancer treatment, combining this compound with conventional chemotherapeutic agents could lead to improved outcomes by targeting multiple signaling pathways simultaneously. frontiersin.org
Similarly, in the realm of infectious diseases, this compound could be used in combination with known antibiotics to combat drug-resistant strains of bacteria and fungi. mdpi.com Systematic screening of this compound in combination with various compound libraries against different disease models will be necessary to identify promising synergistic interactions.
Potential for Chemical Probe Development in Biological Research
The potent and specific biological activities of this compound and its derivatives make them excellent candidates for development as chemical probes. thermofisher.kr Chemical probes are small molecules used to study the function of proteins and biological pathways in cells and organisms. thermofisher.kr By attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to this compound, researchers can visualize its localization within cells and identify its binding partners.
These probes can be invaluable tools for basic biological research, helping to dissect complex cellular processes and validate new drug targets. thermofisher.kr For example, a fluorescently labeled this compound could be used to track its interaction with specific cellular compartments or proteins in real-time, providing dynamic information about its mechanism of action. The development of such probes would significantly contribute to our understanding of the biological roles of the targets of this compound.
Q & A
Basic Research Questions
Q. How can researchers reliably identify and characterize Agelasidine C in marine sponge extracts?
- Methodological Guidance : Use a combination of chromatographic techniques (e.g., HPLC, TLC) and spectroscopic methods (NMR, MS) for isolation and structural elucidation. For novel compounds, ensure purity (>95%) via HPLC and corroborate findings with published spectral data for known analogs. Include detailed protocols for solvent systems, column parameters, and calibration standards in the supplementary materials .
- Key Considerations : Cross-validate results with independent databases (e.g., MarinLit, PubChem) and cite prior studies on Agelas spp. metabolites to confirm structural assignments .
Q. What experimental designs are recommended for initial screening of this compound’s antibacterial activity?
- Methodological Guidance :
- In vitro assays : Use Kirby-Bauer disk diffusion or broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-negative pathogens (e.g., Aeromonas hydrophila). Include positive controls (e.g., tetracycline) and negative controls (solvent-only) .
- Data reporting : Tabulate zone-of-inhibition diameters or MIC values with standard deviations from triplicate trials. Provide raw data in appendices .
- Key Considerations : Address solvent interference by testing cytotoxicity of extraction solvents (e.g., DMSO) on bacterial strains .
Advanced Research Questions
Q. How can molecular docking studies elucidate this compound’s mechanism of action against bacterial topoisomerase IV?
- Methodological Guidance :
- Software tools : Use CB-Dock 2 or AutoDock Vina for ligand-protein docking. Input the crystal structure of topoisomerase IV (PDB ID: 1S16) and optimize this compound’s 3D conformation using Chem3D or Gaussian .
- Validation : Compare binding affinities (ΔG values) with known inhibitors (e.g., ciprofloxacin). Highlight hydrogen bonds and hydrophobic interactions in PyMOL .
Q. How should researchers resolve contradictions in this compound’s bioactivity data across studies?
- Methodological Guidance :
-
Meta-analysis : Compile MIC values from independent studies into a standardized table (Table 1). Apply statistical tests (ANOVA, t-tests) to assess variability .
-
Factor analysis : Investigate sources of divergence (e.g., sponge collection depth, extraction protocols) via controlled experiments .
Table 1 : Comparative Bioactivity of this compound Against A. hydrophila
Study MIC (μg/mL) Extraction Solvent Bacterial Strain Source A 25 ± 3 Methanol ATCC 7966 B 50 ± 5 Ethyl Acetate Wild-type isolate
Q. What advanced analytical techniques are critical for studying this compound’s structure-activity relationships (SAR)?
- Methodological Guidance :
- Synthetic modification : Use semi-synthesis to generate analogs (e.g., halogenated derivatives). Characterize products via LC-HRMS and 2D NMR .
- SAR modeling : Apply QSAR software (e.g., MOE) to correlate substituent electronegativity with antibacterial potency .
- Data Validation : Confirm biological activity of analogs using dose-response assays and toxicity profiling (e.g., hemolysis tests) .
Data Reporting and Reproducibility
Q. How can researchers ensure reproducibility in this compound isolation protocols?
- Methodological Guidance :
- Detailed documentation : Specify sponge collection coordinates, preservation methods (e.g., flash-freezing in liquid N₂), and extraction times. Include equipment models (e.g., Shimadzu HPLC) and column specifications .
- Open data : Deposit raw NMR spectra and crystallographic data in repositories (e.g., Zenodo) with persistent identifiers .
Ethical and Literature-Review Practices
Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?
- Methodological Guidance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
